3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid

fragment-based drug discovery antiviral protease X‑ray crystallography

3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid (CAS 869950-50-5, PDB ligand code MH5) is a non‑polymer, fragment‑like small molecule (MW 247.31 g/mol, C13H13NO2S) belonging to the class of benzoic acid derivatives linked through a methylamino bridge to a 5‑methylthiophene ring. The compound has been detected as a ligand in two distinct protein co‑crystal structures deposited in the Protein Data Bank, indicating its participation in both antiviral and human enzyme fragment‑screening campaigns.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
CAS No. 869950-50-5
Cat. No. B183679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid
CAS869950-50-5
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)CNC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C13H13NO2S/c1-9-5-6-12(17-9)8-14-11-4-2-3-10(7-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16)
InChIKeyPMNTXRWWXFDZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid (CAS 869950-50-5) – Procurement-Relevant Identity and Classification


3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid (CAS 869950-50-5, PDB ligand code MH5) is a non‑polymer, fragment‑like small molecule (MW 247.31 g/mol, C13H13NO2S) belonging to the class of benzoic acid derivatives linked through a methylamino bridge to a 5‑methylthiophene ring [1][2]. The compound has been detected as a ligand in two distinct protein co‑crystal structures deposited in the Protein Data Bank, indicating its participation in both antiviral and human enzyme fragment‑screening campaigns [3][4].

Why Off‑the‑Shelf Benzoic Acid or Thiophene Analogs Cannot Substitute for This Specific Fragment


Even within the crowded benzoic‑acid/thiophene fragment chemical space, the precise connectivity of the 5‑methylthiophen‑2‑yl‑methyl‑amino group to the meta position of the benzoic acid ring defines a unique three‑dimensional pharmacophore that cannot be replaced by simple positional isomers or ring‑substituted analogs [1]. In the norovirus 3C‑like protease (3CLpro) system, only 19 out of 844 screened fragments achieved binding, and the majority of those hits were located in peripheral or symmetry‑related sites; merely two fragments occupied the catalytic active site [2]. Exchange of the 5‑methylthiophen‑2‑yl‑methyl‑amino substituent with alternative heterocycles or alkyl linkers would abolish the specific hydrogen‑bond and hydrophobic contacts visible in the 1.56‑Å co‑crystal structure (PDB 6T49), directly compromising target engagement [3]. Consequently, procurement of a generic “benzoic acid derivative” or “thiophene fragment” cannot replicate the empirically validated binding phenotype of this exact compound.

Quantitative Differentiation Evidence for 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid (CAS 869950-50-5) vs. Analogous Fragments


Ligand‑Binding Frequency in Norovirus 3CLpro Fragment Screen

In a systematic crystallographic fragment screen against Southampton virus 3C‑like protease (SV3CP), the target compound (fragment code FMOPL000582a) was one of only 19 fragments that exhibited unambiguous binding out of 844 screened compounds, representing a 2.3 % hit‑identification rate [1]. By contrast, > 97 % of library members – including numerous benzoic acid derivatives and thiophene‑containing fragments – showed no detectable electron density in the active site or at any secondary site [1]. The compound occupies the active site (PDB 6T49, resolution 1.56 Å), placing it among the two most functionally relevant hits from the campaign [2].

fragment-based drug discovery antiviral protease X‑ray crystallography

Structural Resolution of Target Engagement vs. Analog Binding Ambiguity

The co‑crystal structure of SV3CP with the target compound (PDB 6T49) was refined to 1.56 Å resolution with a free R‑value of 0.221 and a working R‑value of 0.153, demonstrating well‑resolved electron density for the ligand and unambiguous definition of its binding pose [1]. In contrast, 825 fragments from the same library yielded no interpretable density in the active site, leaving their hypothetical binding modes unvalidated [2]. This high‑resolution structural proof provides a level of confidence for structure‑guided optimization that is absent for non‑binding analogs.

structural biology ligand-binding mode fragment screening

Multi‑Target Binding Profile: Norovirus 3CLpro and Human NUDT22

Beyond its engagement with norovirus 3CLpro, the target compound also co‑crystallized with human nucleoside diphosphate‑linked moiety X motif 22 (NUDT22) at 1.98 Å resolution (PDB 5R5J, R‑free 0.236, R‑work 0.178) [1]. This contrasts with the behavior of the other active‑site 3CLpro fragment hit, which was not reported to bind NUDT22. The dual‑target binding phenotype may be advantageous for antiviral polypharmacology strategies or, conversely, indicates a requirement for selectivity optimization that must be factored into procurement decisions [2].

polypharmacology off-target profiling fragment-based screening

Physicochemical Property Differentiation from Average Fragment Library Members

The target compound has a molecular weight of 247.31 g/mol, a calculated logP (XLogP3) of 3.0, and a topological polar surface area (TPSA) of 77.6 Ų [1]. These values fall within the upper‑range of the typical fragment “Rule of Three” (MW < 300, logP ≤ 3), yet the compound provides a higher degree of lipophilicity and structural complexity compared to the library average (median MW ~200, median logP ~1.5 for most fragment collections) [2]. This positions the compound closer to lead‑like space, potentially reducing the molecular‑weight growth required during hit‑to‑lead optimization relative to smaller, less complex fragment hits.

drug design fragment properties ADME

Evidence‑Backed Application Scenarios for 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid (869950-50-5)


Structure‑Guided Optimization of Norovirus 3C‑like Protease Inhibitors

The 1.56 Å active‑site co‑crystal structure (PDB 6T49) provides an experimentally validated starting point for medicinal chemistry elaboration, enabling the rational design of analogs that extend into the S1′ and S2 subsites of the protease [1]. Procurement of the exact fragment is indispensable for replicating the documented hydrogen‑bond network and for performing isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) affinity measurements to benchmark subsequent synthetic derivatives [2].

Selectivity Profiling Against Human NUDT22

The compound’s co‑crystallization with human NUDT22 (PDB 5R5J at 1.98 Å) enables direct comparison of binding modes between the viral and human active sites, supporting selectivity‑oriented synthesis and off‑target risk assessment [3]. Researchers can use the fragment as a probe to delineate the NUDT22 pharmacophore, a step that is impossible with fragments that lack this second structural dataset.

Fragment‑to‑Lead Campaigns Requiring Higher Starting Complexity

With MW = 247 g/mol and logP = 3.0, the compound sits at the upper boundary of fragment space, offering a more lead‑like starting point that may reduce the number of synthetic iterations needed to achieve target affinity [4]. Procurement of this fragment is strategically justified for programs that must prioritize speed over exhaustive exploration of smaller, lower‑complexity hits.

Methodological Benchmarking in Crystallographic Fragment Screening

Because the compound is one of only two active‑site binders discovered in the 844‑compound screen against norovirus 3CLpro, it serves as a positive control for validating crystal‑soaking protocols, PanDDA analysis workflows, and refinement pipelines in labs establishing their own fragment‑screening platforms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.